molecular formula C11H9NO3 B12877334 4-phenyl-3-Isoxazolecarboxylic acid methyl ester

4-phenyl-3-Isoxazolecarboxylic acid methyl ester

Cat. No.: B12877334
M. Wt: 203.19 g/mol
InChI Key: OSFDWIDFTPDXOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Phenyl-3-Isoxazolecarboxylic acid methyl ester is a chemical reagent of significant interest in medicinal chemistry and drug discovery research. This compound belongs to the isoxazole class of heterocycles, a privileged scaffold recognized for its diverse pharmacological potential . Researchers value this ester derivative for its potential as a synthetic intermediate or a core structure in the development of novel bioactive molecules. The methyl ester functionality is a key feature, as isoxazole carboxylic acid esters have been investigated as potential prodrugs, with studies showing that such esters can exhibit enhanced biological activity compared to their acid counterparts in certain assay conditions . In research applications, structural analogs of this compound, specifically 5-phenyl-3-isoxazolecarboxylic acid esters, have demonstrated potent activity against Mycobacterium tuberculosis , including drug-resistant strains . These analogs are explored for their promising anti-tuberculosis properties, with some derivatives showing low micromolar minimum inhibitory concentrations (MICs) and low cytotoxicity in viability tests . Furthermore, isoxazole derivatives have been widely reported to possess other valuable biological activities, including immunosuppressive and anti-proliferative properties. For instance, certain isoxazole carbohydrazide derivatives have been shown to inhibit the proliferation of human peripheral blood mononuclear cells (PBMCs) and the production of TNF-α, suggesting a potential mechanism for immunomodulation . This product is intended for research purposes as a building block or a reference standard in the synthesis and biological evaluation of new chemical entities. For Research Use Only. This product is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

IUPAC Name

methyl 4-phenyl-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C11H9NO3/c1-14-11(13)10-9(7-15-12-10)8-5-3-2-4-6-8/h2-7H,1H3

InChI Key

OSFDWIDFTPDXOK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NOC=C1C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Hydroxylamine-Mediated Cyclization of α,β-Unsaturated Carbonyl Compounds

One classical approach involves reacting α,β-unsaturated carbonyl compounds with hydroxylamine or hydroxylamine hydrochloride to form isoxazoline intermediates, which upon further treatment yield the isoxazolecarboxylic acid derivatives.

  • For example, 4-ethoxy-2-oxo-3-butenoic acid reacts with hydroxylamine hydrochloride in ethanol at room temperature for 4 hours to form ethyl 5-ethoxyisoxazoline-3-carboxylate as a main product. This intermediate is then hydrolyzed under basic conditions (e.g., sodium hydroxide) and acidified to yield the isoxazolecarboxylic acid, which can be esterified to the methyl ester.

  • Reaction conditions: Temperature range from 0 to 40°C is preferred for the hydroxylamine reaction step to avoid decomposition of unstable intermediates.

  • Solvents: Ethers (tetrahydrofuran), aromatic hydrocarbons (toluene), and halogenated hydrocarbons (dichloromethane) are commonly used as reaction media.

Lithiation and Carboxylation of 3-Phenyl-5-Substituted Isoxazoles

Another method involves the lithiation of 3-phenyl-5-substituted isoxazoles followed by carboxylation with carbon dioxide to introduce the carboxylic acid group at the 4-position.

  • Starting from 3-phenyl-5-chloroisoxazoles, nucleophilic displacement with alkoxy groups yields 5-alkoxy isoxazoles, which upon treatment with n-butyllithium and CO2 afford the corresponding 4-carboxylic acids.

  • The acids can be converted to methyl esters by reaction with diazomethane, providing the target methyl ester with confirmed structure by NMR and IR spectroscopy.

  • This method is advantageous for obtaining regioselective substitution patterns that are difficult to achieve by direct hydrolysis of esters.

Condensation and Cyclization Using Ethylacetoacetate Derivatives

A multi-step process involves:

  • Condensation of ethylacetoacetate with triethyl orthoformate and acetic anhydride to form ethyl ethoxymethyleneacetoacetate.

  • Reaction of this intermediate with hydroxylamine sulfate in the presence of sodium acetate or trifluoroacetate salts at low temperatures (-20 to 10°C) to form ethyl-5-methylisoxazole-4-carboxylate.

  • Hydrolysis with strong acid to yield the corresponding acid, which can be converted to the methyl ester.

  • This process requires careful control to minimize by-products such as 2-cyanoacetoacetic-1-(4′-trifluoromethyl)-anilide and isomeric impurities, which can complicate purification.

Method Key Reagents Conditions Yield (%) Advantages Challenges/Notes
Hydroxylamine cyclization of α,β-unsaturated acids Hydroxylamine hydrochloride, ethanol, NaOH 0–40°C, 4 h reaction, basic hydrolysis ~76% (intermediate) Mild conditions, scalable Intermediate instability, requires careful purification
Lithiation and carboxylation of 3-phenyl-5-substituted isoxazoles n-Butyllithium, CO2, diazomethane Low temperature lithiation, CO2 bubbling High (not specified) Regioselective, high purity Requires handling of strong bases and diazomethane
Condensation of ethylacetoacetate derivatives Ethylacetoacetate, triethyl orthoformate, hydroxylamine sulfate 75–150°C for condensation, −20 to 10°C for cyclization Not specified Suitable for substituted isoxazoles Formation of by-products, requires optimization
  • The hydroxylamine-mediated cyclization is sensitive to temperature and solvent choice; lower temperatures favor formation of desired isoxazole intermediates without decomposition.

  • Lithiation/carboxylation methods provide regioselectivity that is difficult to achieve by direct hydrolysis, but require careful control of reaction conditions to avoid side reactions.

  • The condensation/cyclization approach can produce significant by-products and isomeric impurities, necessitating additional purification steps such as distillation or recrystallization.

  • Recent advances include the use of oxammonium salts and alkaline conditions to improve regioselectivity and yield in the synthesis of 3-substituted-4-isoxazolecarboxylic acids, which can be adapted for the phenyl-substituted derivatives.

The preparation of 4-phenyl-3-isoxazolecarboxylic acid methyl ester involves several well-established synthetic routes, each with distinct advantages and challenges. Hydroxylamine-mediated cyclization of α,β-unsaturated precursors offers a straightforward approach but requires careful control of reaction conditions. Lithiation and carboxylation provide regioselectivity and high purity but involve handling reactive organolithium reagents. Condensation methods are versatile but prone to by-product formation. Selection of the optimal method depends on the scale, desired purity, and available resources.

Chemical Reactions Analysis

Hydrolysis to Carboxylic Acid Derivatives

The methyl ester undergoes base-catalyzed hydrolysis to form the corresponding carboxylic acid. This reaction is critical for generating bioactive derivatives:

  • Conditions : Treatment with aqueous NaOH or KOH (2–5 equivalents) in polar solvents (e.g., ethanol/water) at 20–60°C .

  • Example : Hydrolysis of methyl 3-phenyl-5-methylisoxazole-4-carboxylate with potassium hydroxide yields 3-phenyl-5-methylisoxazole-4-carboxylic acid (m.p. 191–193°C) .

Lithiation and Electrophilic Substitution

The isoxazole ring undergoes directed lithiation at the 4-position, enabling functionalization:

  • Lithiation : Reaction with n-butyllithium (-78°C, THF) generates a 4-lithio intermediate .

  • Electrophilic Quenching :

    • Methylation : Reaction with methyl iodide gives 3-phenyl-4-methyl-5-chloroisoxazole (74% yield) .

    • Iodination : Treatment with iodine produces 4-iodo derivatives (73% yield) .

Formation of Urea and Thiourea Derivatives

The carboxylic acid (post-hydrolysis) reacts with substituted amines/isocyanates to form anti-tuberculosis agents :

  • Protocol :

    • Hydrolyze the ester to 3-isoxazolecarboxylic acid.

    • React with aryl isocyanates or thioisocyanates in DMF at 80°C .

  • Key Derivatives :

    DerivativeSubstituentMIC (µg/mL) vs Mtb H37Rv
    3,4-DichlorophenylUrea0.25
    4-ChlorophenylThiourea1.0

Coupling Reactions for Hybrid Molecules

The ester participates in Knoevenagel condensations to form chalcone hybrids:

  • Reaction : Condensation with substituted benzaldehydes in ethanol/KOH yields hybrids with enhanced anti-TB activity .

  • Activity : Hybrids show MIC values as low as 0.12 µg/mL against Mycobacterium tuberculosis .

Functional Group Interconversion

The ester group is converted to amides and heterocycles :

  • Amidation : Reaction with hydroxylamine hydrochloride in ethanol/water produces hydroxamic acids .

  • Cyclization : Treatment with DMF dimethylacetal forms 4-dimethylaminomethylene intermediates, which cyclize to fused isoxazole derivatives .

Resistance to Acidic Conditions

The methyl ester demonstrates stability under mild acidic conditions, unlike labile methoxy groups. This property is exploited in selective hydrolysis protocols .

Mechanistic Insights

  • Ester Hydrolysis : Proceeds via nucleophilic acyl substitution, with hydroxide attack at the carbonyl carbon .

  • Lithiation : Directed by the electron-withdrawing isoxazole ring, enabling regioselective deprotonation .

This compound’s multifunctional reactivity makes it a cornerstone in developing therapeutics, particularly against drug-resistant tuberculosis. Experimental protocols and biological data from peer-reviewed studies validate its utility in medicinal chemistry .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Recent studies have highlighted the efficacy of 4-phenyl-3-isoxazolecarboxylic acid methyl ester derivatives against Mycobacterium tuberculosis (Mtb), including both drug-susceptible and drug-resistant strains. Compounds synthesized from this ester demonstrated potent in vitro activity, with the 3,4-dichlorophenyl derivative showing a minimum inhibitory concentration (MIC) of 0.25 µg/mL, indicating its potential as an anti-tuberculosis agent .

Anti-inflammatory Properties
The compound has also been examined for its anti-inflammatory effects. Research indicates that certain derivatives can inhibit the production of pro-inflammatory cytokines in human cell cultures, suggesting their utility in treating inflammatory diseases. For instance, one derivative exhibited strong anti-proliferative activity against peripheral blood mononuclear cells, which are crucial in immune responses .

Synthesis of Bioactive Compounds

Heterocyclic Compounds
The synthesis of this compound serves as a precursor for various biologically active heterocyclic compounds. Its derivatives have been used to create new classes of isoxazole and pyrazole compounds, which are known for their diverse biological activities, including antimicrobial and anticancer properties .

Pharmaceutical Formulations

Drug Development
The compound's derivatives are being explored for their potential in pharmaceutical formulations aimed at treating various diseases. For example, modifications to the isoxazole structure have led to the development of compounds with improved selectivity and potency against specific biological targets. These advancements are crucial for enhancing therapeutic efficacy while minimizing side effects .

Case Studies

Study Application Findings
Study on Anti-TB ActivityEvaluated the efficacy of methyl ester derivatives against MtbIdentified 3,4-dichlorophenyl derivative with MIC of 0.25 µg/mL
Investigation of Anti-inflammatory EffectsTested derivatives on human immune cellsShowed inhibition of cytokine production and anti-proliferative effects
Synthesis of HeterocyclesUsed as a precursor for new bioactive compoundsEnabled the creation of novel isoxazole and pyrazole derivatives

Mechanism of Action

The mechanism of action of methyl 4-phenylisoxazole-3-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can modulate various biological pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Modifications and Substituent Effects

Positional Isomerism and Substituent Diversity
  • The ethyl ester may confer slower hydrolysis rates than the methyl ester, impacting pharmacokinetics . Key Difference: Fluorine substitution enhances metabolic resistance but reduces lipophilicity (logP: ~2.8) compared to the target compound (estimated logP: ~3.2) .
  • Methyl 4-[(4-Amino-2-Chlorophenoxy)Methyl]-5-Methylisoxazole-3-Carboxylate Hydrochloride: A chlorophenoxy-methyl substituent at position 4 adds steric bulk and polarizability. The amino group enables hydrogen bonding, which the target compound lacks. The methyl ester matches the target, but the hydrochloride salt improves aqueous solubility .
  • Ethyl 5-(2-Benzyloxycarbonylaminoethyl)-3-Methylisoxazole-4-Carboxylate (CAS 164223-36-3): A benzyloxycarbonylaminoethyl chain at position 5 introduces a flexible, polar side chain. The ethyl ester may slow esterase-mediated hydrolysis relative to the target’s methyl ester . Key Difference: Increased molecular weight (MW: 360.4 vs.
Ester Group Variations
  • Ethyl vs. Methyl Esters : Ethyl esters (e.g., in CAS 1644-03-7) generally exhibit higher metabolic stability but lower solubility than methyl esters .
  • Bulkier Esters: Compounds like torulosic acid methyl ester () demonstrate that larger ester groups (e.g., diterpenoid-derived) significantly increase steric hindrance, reducing reactivity .
Lipophilicity and Solubility
  • The phenyl group in the target compound increases lipophilicity (logP ~3.2) compared to aliphatic-substituted analogs like 3-ethyl-5-methyl-4-isoxazolecarboxylic acid ethyl ester (logP ~2.5) .
  • Hydrochloride salts (e.g., ) improve water solubility but may limit blood-brain barrier penetration .

Tabulated Comparison of Key Compounds

Compound Name Substituents (Positions) Ester Group logP (Est.) Key Applications Reference
4-Phenyl-3-isoxazolecarboxylic acid methyl ester Phenyl (4), COOCH3 (3) Methyl ~3.2 Medicinal chemistry
5-(4-Fluorophenyl)-3-methyl-4-isoxazolecarboxylic acid ethyl ester 4-Fluorophenyl (5), COOC2H5 (4) Ethyl ~2.8 Metabolic studies
Methyl 4-[(4-amino-2-chlorophenoxy)methyl]-5-methylisoxazole-3-carboxylate HCl Cl, NH2-phenoxy (4), COOCH3 (3) Methyl ~2.9 Enzyme inhibition
3-Ethyl-5-methyl-4-isoxazolecarboxylic acid ethyl ester Ethyl (3), Methyl (5), COOC2H5 (4) Ethyl ~2.5 Agrochemical intermediates

Biological Activity

4-Phenyl-3-Isoxazolecarboxylic acid methyl ester, also known as methyl 4-phenylisoxazole-3-carboxylate, is a compound belonging to the isoxazole family. This compound has garnered attention due to its diverse biological activities, particularly in medicinal chemistry and pharmacology. Its structure consists of a five-membered isoxazole ring, which contributes to its unique chemical properties and biological effects.

PropertyValue
Molecular Formula C11H9NO3
Molecular Weight 203.19 g/mol
IUPAC Name Methyl 4-phenylisoxazole-3-carboxylate
InChI Key OSFDWIDFTPDXOK-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=NOC=C1C2=CC=CC=C2

The compound's structure allows it to interact with various biological targets, leading to significant therapeutic implications.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens, including drug-resistant strains of Mycobacterium tuberculosis (Mtb). The compound exhibited potent in vitro activity, with minimal inhibitory concentrations (MIC) showing efficacy against both drug-susceptible and drug-resistant strains:

  • 3,4-Dichlorophenyl derivative : MIC 0.25 µg/mL
  • 4-Chlorophenyl congener : MIC 1 µg/mL

These findings suggest that this compound could be a promising candidate for developing new anti-tuberculosis agents, particularly in light of the increasing resistance seen in current treatments .

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in critical metabolic pathways. It has been shown to bind effectively to enzyme active sites, blocking their function and thereby modulating various biological pathways. This mechanism is crucial for its role as an enzyme inhibitor in therapeutic applications .

Case Studies and Research Findings

  • Study on Antibacterial Properties :
    • A study evaluated the antibacterial activity of various derivatives of isoxazole compounds, including methyl 4-phenylisoxazole-3-carboxylate. Results indicated significant inhibition against strains like E. coli and Pseudomonas aeruginosa, with some derivatives outperforming standard antibiotics .
  • Anti-TB Activity :
    • Research focusing on the compound's derivatives demonstrated remarkable anti-tubercular activity. The study found that while many derivatives were effective, those with specific substitutions (like the 3,4-dichlorophenyl group) exhibited optimal potency .
  • Cell Viability Studies :
    • In vitro studies assessing cell viability showed that the compound was non-toxic to Vero cells at effective concentrations, indicating a favorable safety profile for potential therapeutic use .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other isoxazole derivatives:

CompoundMIC (µg/mL)Activity Type
Methyl 5-phenylisoxazole-3-carboxylate>5000Weak antibacterial
4-Chlorophenyl derivative1Strong anti-TB
3,4-Dichlorophenyl derivative0.25Strong anti-TB

This comparison illustrates the unique potency and specificity of this compound in targeting certain pathogens effectively.

Q & A

Q. What are the established synthetic routes for 4-phenyl-3-isoxazolecarboxylic acid methyl ester, and how can reaction conditions be optimized?

The compound is synthesized via cyclocondensation reactions. A validated method involves reacting benzaldehyde oxime with ethyl acetoacetate in the presence of anhydrous ZnCl₂ at 60°C without solvent, followed by hydrolysis and esterification . Key parameters for optimization include:

  • Catalyst loading : ZnCl₂ (0.1 mmol per 1 mmol oxime) ensures efficient cyclization.
  • Temperature : Maintaining 60°C prevents side reactions (e.g., decomposition of intermediates).
  • Workup : Ethanol is added post-reaction to precipitate intermediates, and recrystallization from hot ethanol yields pure crystals.

Q. How can the physicochemical properties of this compound be systematically characterized?

A multi-technique approach is recommended:

Property Method Key Parameters
PurityHPLC/GC-MSC18 column, methanol-water mobile phase
Crystal structureX-ray diffraction (XRD)Torsion angles (e.g., C1-C6-C7-N8 = -54.4°)
Thermal stabilityDSC/TGAHeating rate: 10°C/min under N₂ atmosphere

Q. What safety protocols are critical for handling this compound?

  • Storage : Keep in airtight containers at 2–8°C, away from light and moisture .
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .
  • Spill management : Use inert absorbents (e.g., vermiculite) and avoid ignition sources due to potential flammability .

Advanced Research Questions

Q. How can bioactivity assays (e.g., antifungal, anti-tumor) be designed for this compound?

  • In vitro testing : Use microdilution assays (e.g., CLSI M27/M38 guidelines) against Candida albicans or Aspergillus fumigatus.
  • Dose-response curves : Test concentrations from 0.1–100 µM, with fluconazole as a positive control .
  • Mechanistic studies : Employ fluorescence microscopy to assess membrane disruption or ROS generation.

Q. What advanced analytical techniques resolve discrepancies in reported stability data?

Contradictory stability data (e.g., decomposition temperatures) can arise from varying impurity profiles. Use:

  • Accelerated stability studies : Expose samples to 40°C/75% RH for 6 months, monitoring degradation via LC-MS .
  • Forced degradation : Acid/alkali hydrolysis (0.1M HCl/NaOH, 70°C) identifies labile functional groups (e.g., ester hydrolysis) .

Q. How does structural modification (e.g., substituent variation) impact pharmacological activity?

Comparative studies on derivatives (e.g., 5-methyl or 4-methoxy analogs) reveal structure-activity relationships:

Derivative Activity (IC₅₀) Key Finding
4-Phenyl-3-isoxazolecarboxylic acid12 µM (anti-tumor)Carboxylic acid group enhances binding
Methyl ester analog45 µMEsterification reduces cytotoxicity

Q. What computational methods predict interactions with biological targets?

  • Molecular docking : Use AutoDock Vina with crystal structures of target enzymes (e.g., CYP51 for antifungals).
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability .

Methodological Considerations

Q. How can batch-to-batch variability in synthesis be minimized?

  • Quality control : Implement in-process monitoring via TLC (hexane:ethyl acetate, 3:1) .
  • Purification : Use flash chromatography (silica gel, gradient elution) for intermediates.

Q. What strategies validate the compound’s stability under experimental conditions?

  • Long-term storage : Compare NMR spectra (¹H, 13C) pre- and post-storage to detect degradation .
  • Light exposure tests : Use UV chambers (254 nm) to assess photolytic decomposition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.